5-Maleimidoeosin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Maleimidoeosin typically involves the reaction of eosin Y with maleimide. The process includes the following steps:
Activation of Eosin Y: Eosin Y is activated by reacting it with a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Coupling with Maleimide: The activated eosin Y is then coupled with maleimide under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of eosin Y are activated using industrial-grade activating agents.
Efficient Coupling: The activated eosin Y is coupled with maleimide in large reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Maleimidoeosin undergoes various chemical reactions, including:
Substitution Reactions: It can react with thiol groups on cysteine residues in proteins and peptides.
Fluorescent Labeling: The compound is used to label proteins and peptides with fluorescent probes
Common Reagents and Conditions
Thiol Groups: The primary reagents for reactions involving this compound are thiol groups found in cysteine residues.
Reaction Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the proteins and peptides.
Major Products Formed
The major products formed from these reactions are fluorescently labeled proteins and peptides, which can be used in various biochemical assays and diagnostic tests .
Scientific Research Applications
5-Maleimidoeosin has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the rotational diffusion of proteins in solution and membranes.
Biology: Employed in flow cytometry tests to detect hereditary spherocytosis by labeling red blood cells.
Medicine: Utilized in diagnostic tests to analyze the effects of drugs on target cells.
Industry: Applied in the textile industry for dyeing and in the production of dye-sensitized solar cells.
Mechanism of Action
5-Maleimidoeosin exerts its effects by specifically targeting and reacting with thiol groups on cysteine residues in proteins and peptides. This reaction forms a stable covalent bond, allowing for efficient and specific labeling of biomolecules. The fluorescent properties of the compound enable researchers to track and analyze the labeled proteins and peptides in various assays .
Comparison with Similar Compounds
Similar Compounds
Eosin Y: A commonly used dye in histology and cytology.
Fluorescein Isothiocyanate (FITC): Another fluorescent labeling agent used in various biochemical applications.
Rhodamine B: A fluorescent dye used in microscopy and flow cytometry
Uniqueness of 5-Maleimidoeosin
This compound is unique due to its specific reactivity with thiol groups, making it highly efficient for labeling cysteine residues in proteins and peptides. Its fluorescent properties and stability make it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C24H9Br4NO7 |
---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C24H9Br4NO7/c25-13-6-11-17(9-2-1-8(5-10(9)24(34)35)29-15(30)3-4-16(29)31)12-7-14(26)21(33)19(28)23(12)36-22(11)18(27)20(13)32/h1-7,32H,(H,34,35) |
InChI Key |
HHXBZYYFXVVANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C3=C4C=C(C(=O)C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)Br |
Origin of Product |
United States |
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